2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 850567-57-6

Cat. No.: VC2544659

Molecular Formula: C13H17BBrFO2

Molecular Weight: 314.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850567-57-6 |

|---|---|

| Molecular Formula | C13H17BBrFO2 |

| Molecular Weight | 314.99 g/mol |

| IUPAC Name | 2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 |

| Standard InChI Key | SFRDMJLPJZYEJB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr |

Introduction

Chemical Identity and Properties

Chemical Identifiers

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be precisely identified through multiple chemical registration systems and descriptors as outlined in Table 1.

Table 1: Chemical Identifiers for 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 850567-57-6 |

| PubChem CID | 44717313 |

| Molecular Formula | C₁₃H₁₇BBrFO₂ |

| Molecular Weight | 314.99 g/mol |

| IUPAC Name | 2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| InChI | InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 |

| InChIKey | SFRDMJLPJZYEJB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr |

| DSSTox Substance ID | DTXSID20660145 |

| Wikidata | Q72447111 |

The compound is also known by several synonyms, including:

-

2-Bromomethyl-4-fluorophenylboronic acid pinacol ester

-

2-(Bromomethyl)-4-fluorobenzeneboronic acid, pinacol ester

-

1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-

Structural Characteristics

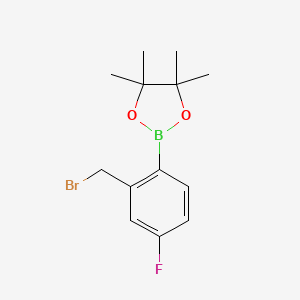

The chemical structure of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a boron atom incorporated into a five-membered dioxaborolane ring with four methyl substituents, connected to a 4-fluorophenyl ring that bears a bromomethyl group at the 2-position . This arrangement creates a molecule with multiple reactive sites:

-

The boronic acid pinacol ester group, which serves as a nucleophilic site for coupling reactions

-

The bromomethyl substituent, which functions as an electrophile for substitution reactions

-

The fluorine atom, which modifies the electronic properties of the aromatic ring

The presence of the pinacol ester protects the boronic acid functionality, enhancing stability compared to the free boronic acid while maintaining its synthetic utility in cross-coupling reactions .

Physical Properties

The physical properties of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide important insights into its handling, storage, and application in synthetic procedures. Based on available data, its key physical characteristics are compiled in Table 2.

Table 2: Physical Properties of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 314.99 g/mol |

| Creation Date (PubChem) | 2010-03-14 |

| Last Modified (PubChem) | 2025-02-22* |

| Storage Recommendation | Refrigerated (0-10°C) |

*Note: The modification date appears to be a future date, likely representing a database entry error .

The compound contains a boron atom with a vacant p-orbital, which contributes to its Lewis acidity. This property is partially moderated by the presence of the pinacol ester, which donates electron density to the boron center. The fluorine atom at the 4-position of the phenyl ring influences the electronic distribution throughout the molecule, affecting its reactivity and spectroscopic properties .

Applications and Uses

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several potential applications based on its structural features and reactivity profile .

Synthetic Building Block

The compound serves as a valuable bifunctional building block in organic synthesis due to its dual reactive sites:

-

The boronate ester functionality can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with various halides or pseudohalides

-

The bromomethyl group provides an electrophilic site for nucleophilic substitution reactions, enabling further functionalization

This dual functionality allows for sequential transformations and the construction of complex molecular architectures through orthogonal chemistry .

Pharmaceutical Development

Fluorinated aromatic compounds are prevalent in pharmaceutical development due to the unique properties imparted by fluorine substitution, including:

-

Enhanced metabolic stability

-

Improved binding interactions with target proteins

-

Modified physicochemical properties including lipophilicity and pKa

The presence of both a boronate ester and a bromomethyl group on a fluorinated aromatic scaffold makes this compound particularly useful in medicinal chemistry applications, where it can serve as an intermediate in the synthesis of drug candidates containing fluorinated aromatic rings .

Materials Science

Organoboron compounds are increasingly utilized in materials science, particularly in the development of:

-

Conjugated polymers for electronic applications

-

Fluorescent probes and sensors

-

Advanced functional materials

The unique substitution pattern of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may confer interesting properties for such applications .

| Safety Aspect | Information |

|---|---|

| GHS Pictograms | GHS05, GHS07 |

| Signal Word | Danger |

| Hazard Statements | H302 - Harmful if swallowed H314 - Causes severe skin burns and eye damage |

| Storage Recommendations | Store in a cool, dry place Keep container tightly closed Store under inert gas when possible |

| Handling Precautions | Use appropriate personal protective equipment Avoid contact with skin and eyes Provide adequate ventilation |

These safety classifications indicate that the compound requires careful handling with appropriate personal protective equipment, including chemical-resistant gloves, eye protection, and laboratory attire. Exposure should be minimized, and work should be conducted in a well-ventilated area or fume hood .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume